molecular formula C17H23N3O2S B13825201 (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one

(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B13825201
M. Wt: 333.5 g/mol
InChI Key: DISRUNSTYOJZCY-LDADJPATSA-N
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Description

(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a hexyloxy substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-(hexyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methyl-1,3-thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{(2E)-[4-(methoxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one
  • (2E)-2-{(2E)-[4-(ethoxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E)-2-{(2E)-[4-(hexyloxy)benzylidene]hydrazinylidene}-5-methyl-1,3-thiazolidin-4-one lies in its hexyloxy substituent, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

(2E)-2-[(E)-(4-hexoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H23N3O2S/c1-3-4-5-6-11-22-15-9-7-14(8-10-15)12-18-20-17-19-16(21)13(2)23-17/h7-10,12-13H,3-6,11H2,1-2H3,(H,19,20,21)/b18-12+

InChI Key

DISRUNSTYOJZCY-LDADJPATSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)C

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)C

Origin of Product

United States

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